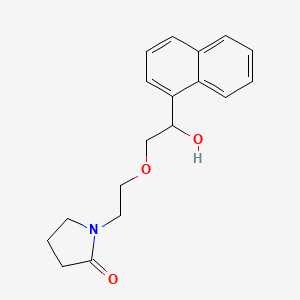

1-(2-(2-Hydroxy-2-(1-naphthalenyl)ethoxy)ethyl)-2-pyrrolidinone

Description

1-(2-(2-Hydroxy-2-(1-naphthalenyl)ethoxy)ethyl)-2-pyrrolidinone (molecular formula: C₁₈H₂₁NO₃) is a heterocyclic compound featuring a pyrrolidin-2-one ring linked via an ethoxyethyl chain to a naphthalene moiety substituted with a hydroxyl group. Its structure includes a tertiary alcohol at the junction of the ethoxyethyl and naphthalene groups, as confirmed by its InChI and SMILES representations . This compound is structurally distinct due to its hybrid aromatic (naphthalene) and lactam (pyrrolidinone) components, which may confer unique physicochemical and biological properties compared to simpler analogs.

Properties

CAS No. |

131963-57-0 |

|---|---|

Molecular Formula |

C18H21NO3 |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

1-[2-(2-hydroxy-2-naphthalen-1-ylethoxy)ethyl]pyrrolidin-2-one |

InChI |

InChI=1S/C18H21NO3/c20-17(13-22-12-11-19-10-4-9-18(19)21)16-8-3-6-14-5-1-2-7-15(14)16/h1-3,5-8,17,20H,4,9-13H2 |

InChI Key |

BNPBWJIMLOPOQY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)CCOCC(C2=CC=CC3=CC=CC=C32)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Hydroxy-2-(1-naphthalenyl)ethoxy)ethyl)-2-pyrrolidinone typically involves multi-step organic reactions. One common method includes the reaction of 1-naphthol with ethylene oxide to form 2-(2-hydroxy-2-(1-naphthalenyl)ethanol). This intermediate is then reacted with 2-pyrrolidinone under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated systems are employed to maintain consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Hydroxy-2-(1-naphthalenyl)ethoxy)ethyl)-2-pyrrolidinone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthyl alcohols.

Scientific Research Applications

Structural Characteristics

The molecular formula of 1-(2-(2-hydroxy-2-(1-naphthalenyl)ethoxy)ethyl)-2-pyrrolidinone is . The compound features a naphthalene moiety, which is known for its hydrophobic characteristics, potentially enhancing the bioavailability of drugs. The presence of the pyrrolidinone ring suggests potential interactions with biological targets, making it a candidate for further research in medicinal applications.

Pharmaceutical Development

The compound has been investigated for its potential as a pharmaceutical agent. It may exhibit properties that are beneficial in treating various conditions, particularly those related to cancer and neurodegenerative diseases.

- Cancer Therapy : Preliminary studies indicate that derivatives of pyrrolidinones show anticancer activity. For instance, compounds with similar structures have demonstrated cytotoxic effects on tumor cells, suggesting that this compound could be explored for similar therapeutic effects .

Drug Delivery Systems

The unique structure of this compound may facilitate its use in drug delivery systems. The naphthalene group can enhance the solubility and stability of drugs in biological environments.

- Nanoparticle Formulations : Research into nanoparticle formulations incorporating this compound could lead to improved delivery mechanisms for hydrophobic drugs, enhancing their therapeutic efficacy while reducing side effects.

Neuroprotective Effects

Emerging studies suggest that compounds similar to this compound may possess neuroprotective properties.

- Mechanisms of Action : Investigations into the mechanisms by which these compounds exert neuroprotective effects include modulation of oxidative stress pathways and inhibition of apoptosis in neuronal cells.

Data Tables

| Application Area | Description | Potential Benefits |

|---|---|---|

| Pharmaceutical Development | Investigated for anticancer properties and potential therapeutic effects | Targeted cancer treatment |

| Drug Delivery Systems | Enhances solubility and stability of hydrophobic drugs | Improved bioavailability and reduced side effects |

| Neuroprotective Effects | Potential to protect neurons from damage | May provide new avenues for treating neurodegenerative diseases |

Mechanism of Action

The mechanism of action of 1-(2-(2-Hydroxy-2-(1-naphthalenyl)ethoxy)ethyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The hydroxy group and naphthalene ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may influence various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound can be compared to structurally related molecules based on shared functional groups or backbones:

Pyrrolidinone Derivatives with Hydroxyethyl Chains

- N-(2-Hydroxyethyl)-2-pyrrolidone (C₆H₁₁NO₂): Shares the pyrrolidinone ring and hydroxyethyl group but lacks the naphthalene substituent. This simplification reduces molecular weight (129.16 g/mol vs.

- 1-(2-Hydroxyethyl)-2-pyrrolidinone (C₆H₁₁NO₂): Structurally identical to the above but with a different naming convention. Its applications include use as a solvent or intermediate in polymer synthesis, highlighting the versatility of hydroxyethyl-pyrrolidinone derivatives .

| Compound | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | C₁₈H₂₁NO₃ | Naphthalene, hydroxyethyl ether | 299.37 |

| N-(2-Hydroxyethyl)-2-pyrrolidone | C₆H₁₁NO₂ | Hydroxyethyl | 129.16 |

Naphthalene-Containing Heterocycles

- 4-{1-[2-(2-Allylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one: Contains a benzimidazole-pyrrolidinone hybrid with allylphenoxy and methoxyphenyl groups.

- 1-[2-[2-(2-Methoxy-6-prop-2-enylphenoxy)ethoxy]ethyl]imidazole: Features an imidazole ring and methoxy-propenylphenoxy chain. The absence of a lactam ring reduces hydrogen-bonding capacity compared to the target compound .

Pyrrolidine/Pyrrolidinone Derivatives with Aromatic Substituents

- Ethanone, 1,2-diphenyl-2-(1-pyrrolidinyl)-, hydrochloride: Combines a pyrrolidine ring with diphenyl groups. The hydrochloride salt enhances solubility in polar solvents (e.g., DMSO: 5 mg/ml), whereas the target compound’s naphthalene group may favor hydrophobic interactions .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

- The naphthalene group in the target compound likely increases lipophilicity (logP ~3.5–4.0 estimated), reducing aqueous solubility compared to N-(2-hydroxyethyl)-2-pyrrolidone (logP ~−0.5). This could impact absorption and distribution in biological systems .

- Compounds like ethanone, 1,2-diphenyl-2-(1-pyrrolidinyl)-, hydrochloride, with hydrochloride salts, exhibit higher solubility in PBS (10 mg/ml), suggesting salt formation as a strategy to improve the target compound’s bioavailability .

Pharmacological Activity

- The hydroxyethyl ether linkage in the target compound may mimic glycol-based prodrugs, enabling targeted delivery or prolonged half-life .

Biological Activity

1-(2-(2-Hydroxy-2-(1-naphthalenyl)ethoxy)ethyl)-2-pyrrolidinone, a compound with the molecular formula , has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Structural Information

The compound's structure is characterized by a pyrrolidinone ring and a naphthalene moiety, which may contribute to its biological activity. The structural formula can be represented as follows:

- Molecular Formula :

- SMILES : C1CC(=O)N(C1)CCOCC(C2=CC=CC3=CC=CC=C32)O

Anticancer Properties

Recent studies suggest that derivatives of pyrrolidinones exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells. The mechanism often involves the inhibition of specific protein interactions that promote cancer cell survival and proliferation .

Neuroprotective Effects

The compound may also exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. Research indicates that related piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cognitive decline . This suggests that this compound could play a role in enhancing cognitive function by modulating cholinergic activity.

Antimicrobial Activity

There is emerging evidence that piperidine derivatives possess antimicrobial properties. Compounds structurally similar to this compound have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections .

The biological activity of this compound can be attributed to several mechanisms:

- Protein Interaction : The naphthalene moiety may enhance binding affinity to target proteins involved in cancer progression.

- Enzyme Inhibition : By inhibiting AChE and BuChE, the compound could improve neurotransmitter levels, thus supporting cognitive function.

- Antioxidant Properties : Some derivatives have shown antioxidant effects, which can mitigate oxidative stress associated with various diseases .

Table 1: Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 300.15941 | 171.5 |

| [M+Na]+ | 322.14135 | 183.0 |

| [M+NH4]+ | 317.18595 | 179.1 |

| [M+K]+ | 338.11529 | 177.7 |

| [M-H]- | 298.14485 | 174.1 |

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cells; inhibits protein interactions related to cancer survival |

| Neuroprotective | Inhibits AChE and BuChE; potential for enhancing cognitive function |

| Antimicrobial | Effective against various bacterial strains; potential applications in infection treatment |

Case Studies

- Anticancer Activity : A study demonstrated that a related pyrrolidinone derivative showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

- Neuroprotective Effects : Research indicated that certain piperidine derivatives improved cognitive function in animal models by inhibiting cholinesterase enzymes, suggesting a potential pathway for the development of Alzheimer’s treatments .

- Antimicrobial Efficacy : A novel series of piperidine compounds were tested against bacterial strains, showing promising results that warrant further investigation into their therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-(2-Hydroxy-2-(1-naphthalenyl)ethoxy)ethyl)-2-pyrrolidinone, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the hydroxyethyl-pyrrolidinone core can be functionalized with naphthalene derivatives via etherification under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) . Optimize yields by controlling stoichiometry (e.g., 1.2 equivalents of naphthalenyl alcohol) and reaction time (12–24 hrs at 80°C). Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm the presence of the naphthalene aromatic protons (δ 7.2–8.5 ppm) and pyrrolidinone carbonyl (δ 170–175 ppm) .

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 254 nm to assess purity (>98%) .

- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H] at m/z 355.18) .

Q. What are the critical storage conditions to ensure compound stability?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent oxidation of the hydroxyethyl group. Stability studies indicate <5% degradation over 6 months when protected from light and moisture .

Advanced Research Questions

Q. What computational strategies can predict the compound’s pharmacokinetic properties and target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors. The naphthalene moiety may exhibit π-π stacking with aromatic residues in binding pockets .

- ADMET Prediction : SwissADME or pkCSM tools can estimate logP (~2.8), suggesting moderate blood-brain barrier penetration, and highlight potential hepatotoxicity risks due to the pyrrolidinone ring .

Q. How can researchers resolve contradictions in solubility data reported across studies?

- Methodological Answer :

- Solubility Profiling : Conduct parallel experiments in PBS (pH 7.4), DMSO, and ethanol using UV/Vis spectrophotometry. For example, solubility in PBS is typically <0.1 mg/mL but improves to >50 mg/mL in DMSO .

- Dynamic Light Scattering (DLS) : Assess aggregation tendencies at varying concentrations (0.1–10 mM) to explain discrepancies .

Q. What mechanistic insights exist for the compound’s degradation under oxidative conditions?

- Methodological Answer : Accelerated degradation studies (40°C, 75% RH) reveal two primary pathways:

- Oxidation : Hydroxyethyl group converts to a ketone (confirmed by IR peak at 1700 cm) .

- Hydrolysis : Pyrrolidinone ring opening at pH <3, forming a secondary amine (LC-MS/MS analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.